molecular formula C4H4O5 B051997 cis-Epoxysuccinic acid CAS No. 16533-72-5

cis-Epoxysuccinic acid

Cat. No.: B051997
CAS No.: 16533-72-5
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-XIXRPRMCSA-N
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Description

cis-Epoxysuccinic acid: is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an epoxide ring, which is a three-membered cyclic ether. This compound is of significant interest due to its unique chemical properties and its role as an intermediate in various chemical reactions. It is commonly used in the synthesis of enantiomerically pure tartaric acids, which are valuable in the food, pharmaceutical, and chemical industries.

Mechanism of Action

Target of Action

Cis-Epoxysuccinic acid primarily targets the succinate receptor (SUCNR1/GPR91) . This receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes . Additionally, this compound also targets bacterial this compound hydrolases (CESHs), which are intracellular enzymes used in the industrial production of enantiomeric tartaric acids .

Mode of Action

this compound acts as an agonist for the succinate receptor, inhibiting cAMP levels with an EC50 value of 2.7 µM . This interaction leads to changes in cellular signaling pathways, affecting various physiological processes . In the case of CESHs, this compound is a substrate for these enzymes, which catalyze its hydrolysis to form enantiomerically pure tartrate .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the hydrolysis of cis-epoxysuccinate to form an enantiomerically pure tartrate . This reaction is catalyzed by CESHs and is crucial for the industrial synthesis of enantiomerically pure tartaric acids .

Pharmacokinetics

It’s known that the compound’s bioavailability and efficacy can be influenced by various factors, including its stability and cell permeability .

Result of Action

The action of this compound results in the production of enantiomerically pure tartaric acids when it is hydrolyzed by CESHs . These tartaric acids are important chemicals with broad industrial and scientific applications . In the context of the succinate receptor, the compound’s action can influence various physiological processes by modulating cellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of CESHs, which are crucial for the compound’s action, can be enhanced through methods such as whole-cell immobilization, enzyme immobilization, and protein engineering . Furthermore, the compound’s action can be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

cis-Epoxysuccinic acid interacts with various enzymes, proteins, and other biomolecules. It is hydrolyzed by this compound hydrolases (CESHs) from various microbial species, including Acetobacter, Nocardia, Rhodococcus, Rhizobium, and Pseudomonas . These enzymes are used as whole-cell catalysts due to the low stability of purified CESHs .

Cellular Effects

This compound affects cAMP levels of HEK293 cells . It also agonizes SUCNR1 pathways without affecting succinate dehydrogenase .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that this compound had 10- to 20-fold higher potency than succinic acid on SUCNR1 .

Temporal Effects in Laboratory Settings

The whole-cell InaPbN-CESH [L] biocatalyst, developed for bacterial this compound hydrolase, exhibited good storage stability at 4 °C and considerable reusability . The stability of the enzyme in its free form was slightly increased by the fusion with carbohydrate-binding modules (CBMs), whereas the immobilization on cellulose significantly increased the stability of the enzyme .

Metabolic Pathways

This compound is involved in the metabolic pathways that produce enantiomeric tartaric acids . It is hydrolyzed by this compound hydrolases (CESHs) to form an enantiomerically pure tartrate .

Subcellular Localization

This compound hydrolases (CESHs), which interact with this compound, are intracellular enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: cis-Epoxysuccinic acid can be synthesized through the epoxidation of maleic acid or maleic anhydride. This process typically involves the use of peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the cis-epoxide.

    Biocatalysis: Another method involves the use of microbial epoxide hydrolases, specifically cis-epoxysuccinate hydrolases, which catalyze the hydrolysis of cis-epoxysuccinate to produce enantiomerically pure tartaric acids. This method is advantageous due to its high selectivity and efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of whole-cell biocatalysts. These biocatalysts are engineered to express high levels of cis-epoxysuccinate hydrolase, which facilitates the efficient conversion of cis-epoxysuccinate to the desired product. The use of immobilized enzymes and optimized reaction conditions further enhances the yield and stability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: cis-Epoxysuccinic acid undergoes hydrolysis in the presence of water and an appropriate catalyst, such as an epoxide hydrolase, to form tartaric acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents to produce various oxidation products, depending on the reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of diols, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using cis-epoxysuccinate hydrolase under mild conditions.

    Oxidation: Use of peracids or other strong oxidizing agents under controlled temperature and pH.

    Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.

Major Products:

    Hydrolysis: Tartaric acid

    Oxidation: Various oxidation products depending on the specific conditions

    Reduction: Diols

Scientific Research Applications

cis-Epoxysuccinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    trans-Epoxysuccinic acid: Unlike cis-Epoxysuccinic acid, this compound has the epoxide ring in the trans configuration. It exhibits different reactivity and selectivity in chemical reactions.

    cis-Butene-1,2-epoxide: This compound has a similar epoxide ring but differs in the carbon chain length and substitution pattern.

    cis-Stilbene oxide: Another epoxide with a cis configuration, but with a different aromatic structure.

Uniqueness: this compound is unique due to its specific configuration and its role as a precursor for the synthesis of enantiomerically pure tartaric acids. Its high selectivity in enzymatic reactions and its utility in producing valuable chiral compounds make it distinct from other epoxides .

Properties

IUPAC Name

(2R,3S)-oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-XIXRPRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H](O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016953, DTXSID701016952
Record name Epoxymaleic acid
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Record name (2R,3S)-2,3-Oxiranedicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16533-72-5, 2222820-55-3
Record name cis-Epoxysuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16533-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoxymaleic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-Oxiranedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-epoxysuccinic acid
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Synthesis routes and methods I

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
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Synthesis routes and methods II

Procedure details

The acid calcium epoxysuccinate obtained by the epoxidation was reacted in acetic acid with the aid of concentrated sulphuric acid to form calcium sulphate and epoxysuccinic acid. For this purpose, 50 g. of acid calcium epoxysuccinate, having a calcium content of 11.9% by weight, and 15 g. of concentrated sulphuric acid were introduced, with stirring, into 300 ml. of glacial acetic acid. The suspension was kept at 20° C. for 2 hours with stirring, and then heated to 70° C. After 2 more hours the reaction was complete and the calcium sulphate was filtered off. The calcium sulphate was washed three times with 30 ml. of glacial acetic acid.
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calcium epoxysuccinate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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